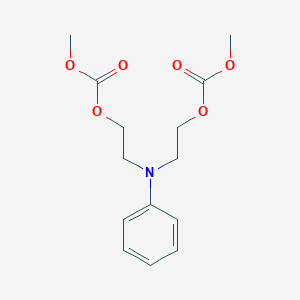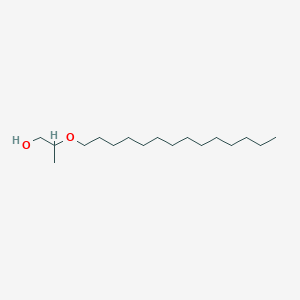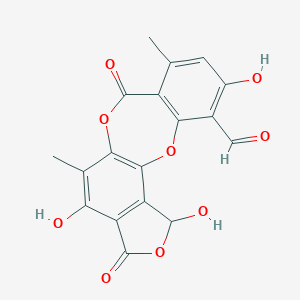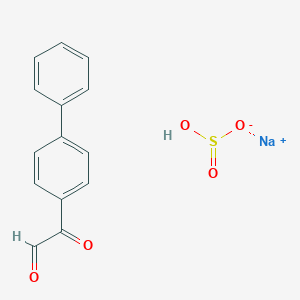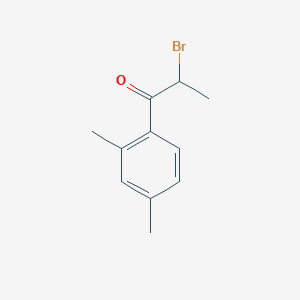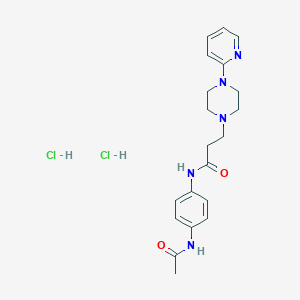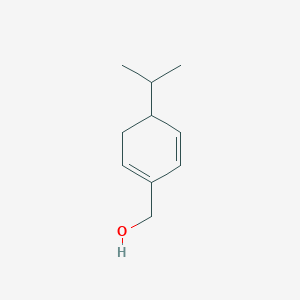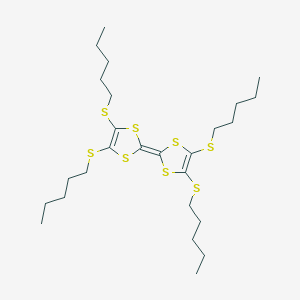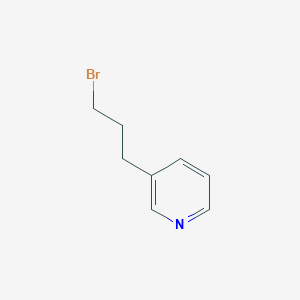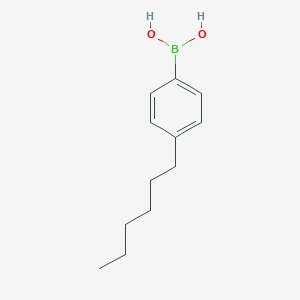![molecular formula C18H16ClN3O2S B034731 4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride CAS No. 101687-13-2](/img/structure/B34731.png)
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride, commonly known as Dapson, is a synthetic compound used in various scientific research applications. The compound is known for its ability to inhibit bacterial growth and has been used in the treatment of leprosy and other bacterial infections.
Scientific Research Applications
Dapson has been used in various scientific research applications, including the study of bacterial growth inhibition, enzyme inhibition, and the treatment of bacterial infections. Dapson has been shown to be effective against Mycobacterium leprae, the bacteria responsible for leprosy. It has also been used in the treatment of other bacterial infections, such as tuberculosis and malaria.
Mechanism Of Action
Dapson works by inhibiting dihydropteroate synthase, an enzyme involved in the production of folic acid in bacteria. Folic acid is essential for bacterial growth and replication, so inhibiting its production leads to bacterial death. Dapson also has anti-inflammatory properties, which may contribute to its effectiveness in the treatment of leprosy.
Biochemical And Physiological Effects
Dapson has been shown to have a wide range of biochemical and physiological effects. It can cause anemia, methemoglobinemia, and hemolytic anemia in some patients. It can also cause liver damage and skin reactions, such as rashes and photosensitivity.
Advantages And Limitations For Lab Experiments
Dapson has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so its mechanism of action and effects are well understood. However, Dapson has some limitations. It can be toxic to cells and can interfere with other metabolic pathways, making it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Dapson. One area of interest is the development of new derivatives of Dapson with improved efficacy and fewer side effects. Another area of interest is the study of Dapson's anti-inflammatory properties and its potential use in the treatment of other inflammatory diseases. Finally, there is interest in the use of Dapson in combination with other drugs to improve its effectiveness against bacterial infections.
Synthesis Methods
Dapson is synthesized through a series of chemical reactions. The starting material is 4-nitrosodimethylaniline, which is reacted with sodium sulfite to form the corresponding sulfonate. The sulfonate is then reacted with 1-naphthylamine to form the azo compound. Finally, the azo compound is reacted with sulfur trioxide to form Dapson.
properties
CAS RN |
101687-13-2 |
|---|---|
Product Name |
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride |
Molecular Formula |
C18H16ClN3O2S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(2)14-9-7-13(8-10-14)20-21-17-11-12-18(25(19,23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
InChI Key |
LKBPIZVUIGIODF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl |
synonyms |
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
